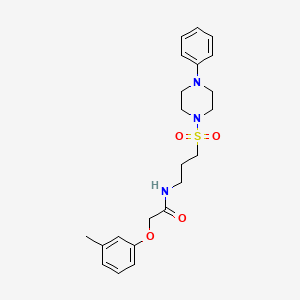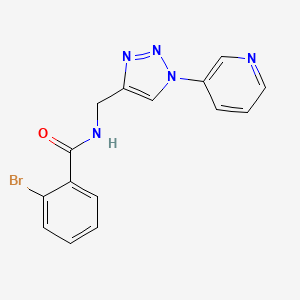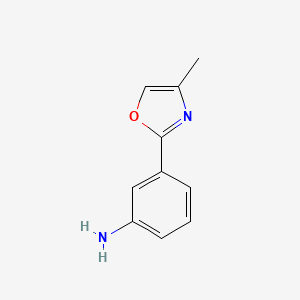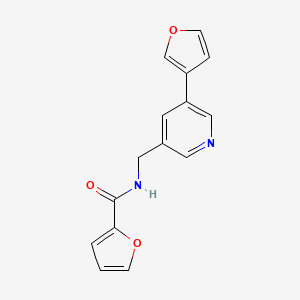
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C15H12N2O3. It belongs to the class of organic compounds known as aralkylamines . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
Molecular Structure Analysis
The crystal structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant . The compound crystallizes in an orthorhombic lattice with a specific space group .
Chemical Reactions Analysis
The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .
Scientific Research Applications
Heterocyclic Compound Transformations
N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide and its derivatives have been extensively researched for their transformations in acidic media, leading to the development of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine. These transformations are significant for synthesizing compounds with potential biological activities, supported by structural assignment through NMR, IR, and MS data (Stroganova, Vasilin, & Krapivin, 2016).
Antiprotozoal Agents
Research has shown that derivatives of this compound exhibit strong DNA affinities, making them effective antiprotozoal agents. These compounds have demonstrated significant in vitro and in vivo activities against protozoal infections, illustrating their potential as therapeutic agents in treating diseases caused by protozoa such as Trypanosoma and Plasmodium species (Ismail et al., 2004).
Synthesis and Electrophilic Substitution Reactions
The synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent reactions, including electrophilic substitution, highlight the chemical versatility of furan-2-carboxamide derivatives. These reactions facilitate the creation of a variety of compounds with potential applications in medicinal chemistry and materials science (El’chaninov & Aleksandrov, 2017).
Amplification of Phleomycin
Derivatives of this compound have been investigated for their role in amplifying the effects of phleomycin against Escherichia coli. This research contributes to the development of new strategies for enhancing antibiotic efficacy, particularly in resistant bacterial strains (Brown & Cowden, 1982).
Neuroinflammation Imaging
Furan-2-carboxamide derivatives have been developed for PET imaging of microglia by targeting the CSF1R, offering a non-invasive tool for studying neuroinflammation in various neuropsychiatric disorders. This advancement in imaging technology aids in understanding the role of microglia in diseases such as Alzheimer's and Parkinson's, as well as monitoring the effects of therapies targeting neuroinflammation (Horti et al., 2019).
properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNPAQIOGJPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

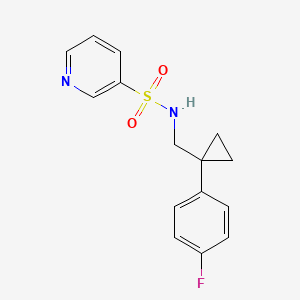
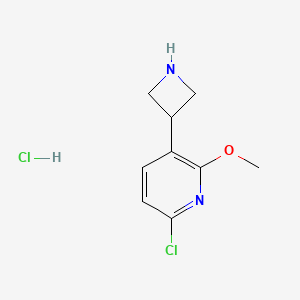
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)
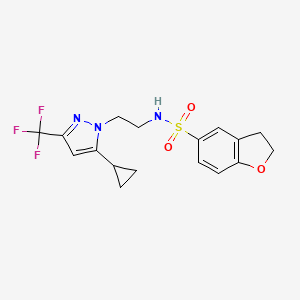
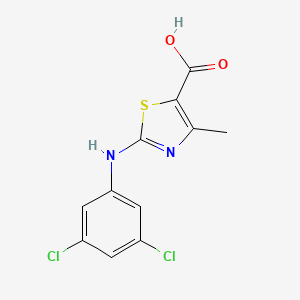
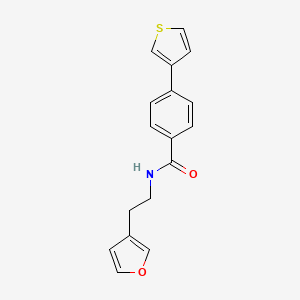

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2470073.png)
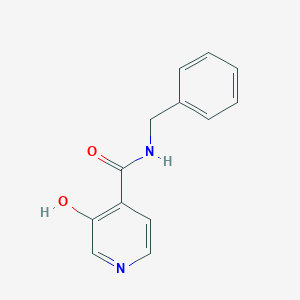
![N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B2470075.png)
![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)
